N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c17-11-3-6-13(7-4-11)20-16(21)2-1-9-22-15-8-5-12(18)10-14(15)19/h3-8,10H,1-2,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGPTPQSYDTTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves the reaction of 4-chlorophenylamine with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide group to form 4-(2,4-dichlorophenoxy)butanoic acid and 4-chloroaniline.
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Basic hydrolysis (NaOH, ethanol/water): Produces the corresponding carboxylate salt and aromatic amine.
Kinetic data for analogous compounds :
| Condition | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| 6M HCl, reflux | 110°C | 8 hrs | 78 ± 3 |
| 2M NaOH, reflux | 80°C | 6 hrs | 85 ± 2 |
Reduction Reactions
The amide group can be reduced to amine functionalities:
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LiAlH₄ in THF : Reduces the amide to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butylamine.
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Catalytic hydrogenation (H₂/Pd-C): Requires elevated pressures (50-100 psi) for complete conversion.
Comparative reduction efficiency :
| Reducing Agent | Solvent | Temperature | Conversion Rate |
|---|---|---|---|
| LiAlH₄ | Dry THF | 0°C → RT | 92% |
| NaBH₄/I₂ | MeOH | 40°C | 28% |
| H₂ (5% Pd-C) | EtOAc | 50°C | 65% |
Substitution Reactions
The 2,4-dichlorophenoxy group participates in nucleophilic aromatic substitution:
Chlorine Displacement
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (aq) | 150°C, sealed tube | 2-amino-4-chlorophenoxy derivative |
| KOH/EtOH | Reflux, 12 hrs | Hydroxyphenoxy analog |
| CuCN/DMF | 120°C, 24 hrs | Cyano-substituted compound |
Ortho-Directing Effects
The electron-withdrawing chlorine atoms direct electrophilic substitution to the para position relative to existing substituents.
Oxidation Pathways
-
Ozonolysis : Cleaves the butanamide chain at double bonds (if present) to form carbonyl compounds.
-
m-CPBA oxidation : Converts thioether analogs to sulfones in structural relatives .
Stability Considerations
Thermogravimetric analysis data (analog) :
| Atmosphere | Decomposition Start | Max Rate Temp | Mass Loss (%) |
|---|---|---|---|
| N₂ | 215°C | 278°C | 94.2 |
| Air | 198°C | 265°C | 96.8 |
The compound shows limited photostability under UV light (λ=254 nm), with 40% degradation observed after 48 hrs exposure.
Synthetic Modifications
Key derivatization strategies from related structures:
Acylation :
-
Acetic anhydride/pyridine: Acetylates free amine groups in analogs.
Cross-Coupling :
This reactivity profile enables rational design of derivatives for structure-activity relationship studies, particularly in agrochemical development. Experimental data from analogs suggests careful control of reaction conditions is essential to prevent dechlorination or oxidative degradation.
Scientific Research Applications
Analgesic Activity
Research has demonstrated that derivatives of N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide exhibit significant analgesic effects. A study published in the Chemical and Pharmaceutical Bulletin reported that related compounds showed notable analgesic activity in male Wistar rats at a dose of 50 mg/kg body weight when assessed using the tail flick test . This suggests that the compound may be effective in pain management therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases. The modulation of these cytokines could lead to therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the reaction of 4-chlorophenyl and 2,4-dichlorophenoxy groups with butyric acid derivatives. Variations in the synthesis process can lead to different derivatives, each with unique pharmacological profiles.
Table 1: Synthesis Pathways for Derivatives
| Compound | Synthesis Method | Key Properties |
|---|---|---|
| Compound A | Reaction with butyric acid | Analgesic activity |
| Compound B | Thia-Michael addition | Anti-inflammatory properties |
| Compound C | Cyclization reactions | Potential anti-cancer effects |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound and its derivatives in preclinical settings:
- Case Study 1 : A preclinical trial evaluated the analgesic efficacy of a derivative in a rat model of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups.
- Case Study 2 : Another study focused on its anti-inflammatory properties, demonstrating a reduction in paw edema in an animal model of acute inflammation.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide (CAS 346723-96-4)
- Structural Difference : The phenyl ring substituent is 2-ethyl instead of 4-chloro.
- Impact : The ethyl group introduces steric bulk and reduces polarity compared to the electron-withdrawing chlorine atom. This may decrease binding affinity to polar targets but enhance membrane permeability.
- Molecular Weight : 352.26 g/mol (vs. 356.24 g/mol for the target compound) .
(b) N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS 1020056-51-2)
- Structural Difference: A fluorine atom at the 2-position and an amino group at the 5-position on the phenyl ring.
- Fluorine’s electronegativity may stabilize the aromatic ring .
- Molecular Weight : 357.21 g/mol .
(c) N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (CAS 101906-67-6)
Modifications to the Phenoxy Group
(a) N-(4-Chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide
- Structural Difference: The phenoxy group is substituted with bulky tert-pentyl groups instead of chlorine atoms.
- Impact : Increased lipophilicity from tert-pentyl groups may improve membrane permeability but reduce aqueous solubility. The nitro group on the phenyl ring introduces strong electron-withdrawing effects .
(b) 4-(4-Chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide
Functional Group Additions
(a) N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide (CAS 348163-50-8)
- Structural Difference : An acetyl group replaces the chlorine on the phenyl ring.
- Molecular Weight : 366.24 g/mol .
(b) N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Structural Difference: Amino and methyl groups are added to the phenyl ring.
Data Tables
Table 1: Molecular Properties of Selected Compounds
Table 2: Impact of Substituent Modifications
Research Findings and Implications
- Synthetic Accessibility : Compounds with nitro or acetyl groups (e.g., ) may require more complex synthesis routes compared to halogenated analogs.
- Metabolic Stability: Amino-substituted derivatives (e.g., ) may undergo faster metabolic degradation due to polar functional groups, whereas tert-pentyl-substituted compounds could exhibit prolonged half-lives.
Biological Activity
N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a butanamide backbone with a 4-chlorophenyl group and a 2,4-dichlorophenoxy moiety. The synthesis typically involves the reaction of 4-chlorophenylamine with 4-(2,4-dichlorophenoxy)butanoic acid, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) at room temperature.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines. Mechanistically, it appears to modulate the activity of specific enzymes or receptors involved in cancer cell signaling pathways .
The biological effects of this compound are believed to arise from its interaction with molecular targets within cells. These interactions can lead to the modulation of enzyme activities and influence cell signaling pathways related to inflammation and cancer progression.
In Vitro Studies
A study investigating the compound's effect on inflammatory cytokines showed that it could significantly reduce the expression of IL-1β and IL-6 in vitro. These cytokines are critical mediators in inflammatory responses, suggesting that the compound may have therapeutic potential in inflammatory diseases .
In Vivo Studies
In vivo experiments using animal models have further corroborated the anti-inflammatory effects observed in vitro. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 without inducing hepatotoxicity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, reacting 4-(2,4-dichlorophenoxy)butanoic acid with 4-chloroaniline using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane. Alternatively, brominated intermediates (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) can undergo substitution with 2,4-dichlorophenol under basic conditions .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amide bond and aryl chloride groups, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the primary biological screening methods for this compound?
- Methodological Answer : In vitro assays such as enzyme inhibition studies (e.g., cytochrome P450 or kinase assays) and cytotoxicity profiling (MTT assay on cell lines). Fluorescence-based assays (e.g., spectrofluorometry) can monitor ligand-receptor interactions, as demonstrated in studies of structurally related amides .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to predict transition states and intermediates. Tools like Gaussian or ORCA simulate solvent effects and catalyst interactions, reducing trial-and-error experimentation. Reaction path search algorithms (ICReDD’s approach) integrate computational and experimental data to refine conditions (e.g., temperature, solvent polarity) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Systematic meta-analysis of dose-response curves and assay conditions (e.g., pH, buffer composition) can resolve discrepancies. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and rigorous controls (e.g., positive/negative controls for nonspecific interactions) enhance reproducibility. Statistical tools (e.g., ANOVA) identify outliers .
Q. How can reaction fundamentals inform scalable synthesis in flow reactors?
- Methodological Answer : Continuous-flow systems require kinetic studies to determine optimal residence times and mixing efficiency. Microreactor experiments (e.g., using Corning or Uniqsis systems) enable rapid parameter screening (temperature, catalyst loading). Membrane separation technologies (e.g., nanofiltration) can purify intermediates in real-time, as applied in similar chlorinated amide syntheses .
Q. What are the challenges in resolving the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : Liver microsome assays (human/rodent) assess phase I/II metabolism. LC-MS/MS quantifies metabolites, while computational tools (e.g., MetaSite) predict metabolic hotspots. Structural analogs (e.g., 4-methoxybutyrylfentanyl derivatives) suggest halogenation patterns influence CYP450 interactions, guiding derivatization to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
